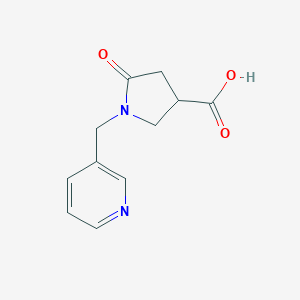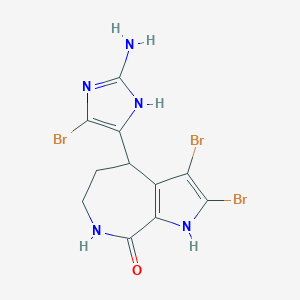![molecular formula C7H10O2 B117747 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol CAS No. 156455-52-6](/img/structure/B117747.png)
3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol, also known as EOPO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EOPO is a chiral molecule that is composed of an epoxide ring and an alkyne group. The compound is highly reactive and has been studied extensively for its unique properties and potential uses.
Mecanismo De Acción
3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol is a reactive molecule that can undergo various chemical reactions. The alkyne group in 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol can undergo click reactions with azides, resulting in the formation of triazoles. The epoxide ring in 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol can undergo ring-opening reactions, resulting in the formation of various functional groups. The unique properties of 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol make it a versatile compound that can be used in various chemical reactions.
Efectos Bioquímicos Y Fisiológicos
3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol has been shown to exhibit various biochemical and physiological effects. The compound has been studied for its potential applications in medicinal chemistry, including as a potential anticancer agent. 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol has been shown to exhibit cytotoxic effects on cancer cells, making it a promising candidate for further studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol has several advantages and limitations for lab experiments. The compound is highly reactive and can undergo various chemical reactions, making it suitable for various applications. However, the high reactivity of 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol can also make it challenging to handle and store. The compound is also relatively expensive, making it less accessible for some researchers.
Direcciones Futuras
There are several future directions for the study of 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol. One potential direction is the further optimization of the synthesis method to yield higher purity and yield of 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol. Another direction is the study of the potential applications of 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol in materials science, including as a potential building block for the synthesis of new materials. The study of the potential applications of 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol in catalysis is also an area of interest. Additionally, further studies are needed to explore the potential medicinal applications of 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol, including as a potential anticancer agent.
Métodos De Síntesis
The synthesis of 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol involves the reaction of propargyl alcohol with epichlorohydrin in the presence of a base catalyst. The reaction proceeds through an S N 2 mechanism, resulting in the formation of 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol as the major product. The synthesis method has been optimized to yield high purity and yield of 3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol, making it suitable for various applications.
Aplicaciones Científicas De Investigación
3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The compound has been shown to exhibit unique properties, such as chirality, high reactivity, and stability, making it a promising candidate for various applications.
Propiedades
Número CAS |
156455-52-6 |
|---|---|
Nombre del producto |
3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol |
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
3-[(2S,3S)-3-ethynyloxiran-2-yl]propan-1-ol |
InChI |
InChI=1S/C7H10O2/c1-2-6-7(9-6)4-3-5-8/h1,6-8H,3-5H2/t6-,7-/m0/s1 |
Clave InChI |
QJBVYQNGFJONMI-BQBZGAKWSA-N |
SMILES isomérico |
C#C[C@H]1[C@@H](O1)CCCO |
SMILES |
C#CC1C(O1)CCCO |
SMILES canónico |
C#CC1C(O1)CCCO |
Sinónimos |
Oxiranepropanol, 3-ethynyl-, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




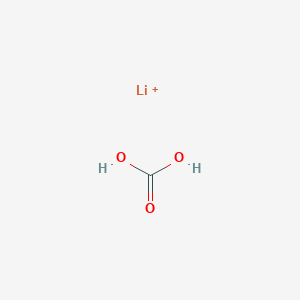

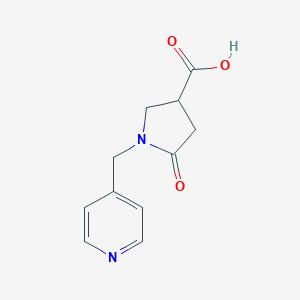
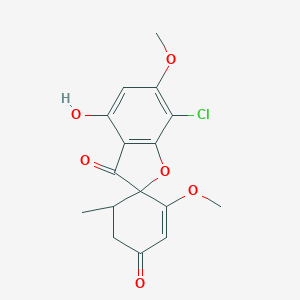
![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane](/img/structure/B117688.png)
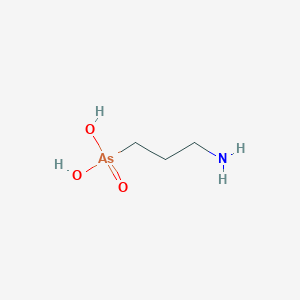
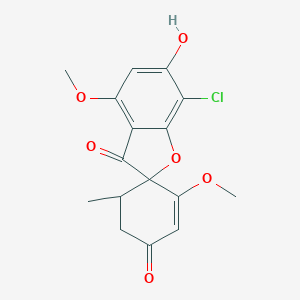
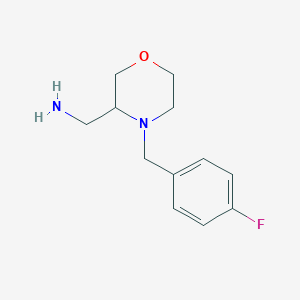
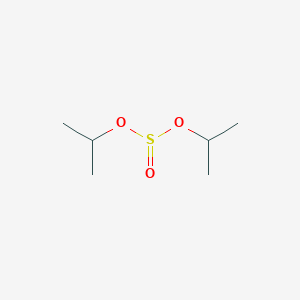

![[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B117706.png)
